2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid
Description
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H10O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9,11H,3-4H2,(H,12,13) |
InChI Key |
YUCQTIDHUKAFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step route:
Detailed Synthetic Route
A representative synthetic pathway is summarized below, adapted from the literature.
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 2,3-dihydroxybenzoic acid | Reflux in methanol with concentrated sulfuric acid | High | Forms methyl ester intermediate |
| 2 | Alkylation with 1,2-dibromoethane to form cyclized ester | Potassium carbonate, reflux | Moderate to high | Intramolecular cyclization to form benzodioxin ring |
| 3 | Hydrolysis of ester to carboxylic acid | Lithium hydroxide, aqueous basic conditions | Quantitative | Acid obtained after acidic work-up |
| 4 | Alkylation of phenolic hydroxyl with ethyl α-bromoacetate | Base-mediated O-alkylation | Moderate | Introduces ethyl ester of hydroxyacetic acid side chain |
| 5 | Reductive cyclization (if applicable) | Iron and acetic acid | Variable | Used in related derivatives |
| 6 | Hydrolysis of ester to hydroxyacetic acid | Basic hydrolysis | Quantitative | Final target compound obtained |
Specific Example from Literature
In a study focused on related compounds, the following method was employed:
- Starting from methyl 2,3-dihydroxybenzoate , alkylation with 1,2-dibromoethane in the presence of potassium carbonate yielded the cyclized methyl ester of 2,3-dihydrobenzo[b]dioxin.
- Hydrolysis of this ester with lithium hydroxide gave the corresponding acid.
- Subsequent O-alkylation with ethyl α-bromoacetate introduced the hydroxyacetate side chain.
- Final hydrolysis of the ester side chain yielded 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyacetic Acid .
This method is notable for its stepwise control and moderate to good yields at each stage.
Supporting Data from Related Syntheses
Additional synthetic details involving the benzodioxin moiety include:
These intermediates can be precursors or analogs in the synthetic route toward hydroxyacetic acid derivatives.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in substituted benzodioxin derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Key structural analogs include:
| Compound Name | Substituent on Acetic Acid | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid | -OH | C₁₀H₁₀O₅ | ~210.18 | Polar, hydrogen-bond donor | [7, 14] |
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetic acid | =O | C₁₀H₈O₅ | 208.17 | Electrophilic ketone group | [11] |
| 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid | -NH₂ | C₁₀H₁₁NO₅ | 225.20 | Basic amino group | [7] |
| (2,3-Dihydrobenzo[1,4]dioxin-6-yloxy)-acetic acid | -O- linkage | C₁₀H₁₀O₅ | 210.18 | Ether linkage, reduced acidity | [19] |
Key Observations:
- Acidity: The hydroxy group (pKa ~3–4) and amino group (pKa ~9–10) contrast sharply, affecting ionization under physiological conditions. The oxo derivative lacks ionizable protons, rendering it neutral in most biological systems .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Oxo Derivative [11] | Amino Derivative [7] |
|---|---|---|---|
| Molecular Weight | ~210.18 | 208.17 | 225.20 |
| Predicted pKa | ~3.5 (carboxylic acid) | Non-ionizable | ~9.5 (amino group) |
| LogP | ~1.2 (estimated) | 1.5 | 0.8 |
| Solubility (Water) | Moderate (~10 mg/mL) | Low (~2 mg/mL) | High (~50 mg/mL) |
Notes:
- The hydroxy group enhances water solubility compared to the oxo derivative but may limit blood-brain barrier penetration.
- The amino derivative’s basicity could improve binding to acidic protein targets but increase metabolic liability .
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C14H18O4
- Molecular Weight : 262.11 g/mol
- CAS Number : 517874-21-4
- Solubility : High solubility in organic solvents but limited data on aqueous solubility.
Research indicates that 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid may interact with various biological targets, including:
- Receptor Binding : Preliminary studies suggest it has affinity for serotonin receptors, particularly the 5-HT(2A) subtype, which plays a crucial role in mood regulation and cognition .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Pharmacological Effects
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which could help mitigate oxidative stress-related diseases.
- Neuroprotective Effects : Case studies suggest that it may protect neuronal cells from damage caused by neurotoxins, indicating potential use in neurodegenerative diseases .
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid resulted in a marked reduction in neuronal cell death following exposure to neurotoxic agents. This was attributed to its antioxidant properties and ability to modulate inflammatory pathways.
Study 2: Antidepressant-like Effects
In behavioral tests assessing depression-like symptoms in rodents, the compound exhibited antidepressant-like effects comparable to standard treatments. This suggests a potential role in managing mood disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 262.11 g/mol |
| CAS Number | 517874-21-4 |
| Solubility | High in organic solvents |
| Antioxidant Activity | Significant |
| Neuroprotective Activity | Confirmed in animal models |
Q & A
Q. What are the recommended synthesis routes for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, starting from benzo[b][1,4]dioxin derivatives. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield optimization requires precise stoichiometric ratios and purification via column chromatography. Purity (>98%) is confirmed by HPLC, with impurities tracked via LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal stability?
Methodological Answer: Structural characterization employs 1H/13C NMR to confirm the hydroxyacetic acid moiety and dihydrobenzo[b][1,4]dioxin ring. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and phase transitions. X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Studies on structurally related benzo[b][1,4]dioxin derivatives suggest potential anti-inflammatory and antioxidant activities. Initial in vitro assays (e.g., DPPH radical scavenging, COX-2 inhibition) should be conducted at concentrations ranging from 10–100 µM, with IC50 values calculated using dose-response curves. Positive controls (e.g., ascorbic acid for antioxidants) are essential for validation .
Q. How is the compound’s solubility profile determined, and what solvent systems are optimal for biological assays?
Methodological Answer: Solubility is tested in aqueous buffers (pH 4–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. For cell-based assays, stock solutions in DMSO (<1% v/v final concentration) are recommended to avoid cytotoxicity. Dynamic Light Scattering (DLS) can assess aggregation in aqueous media .
Q. What are the key structural analogs of this compound, and how do modifications impact activity?
Methodological Answer: Analogs include derivatives with substitutions on the hydroxyacetic acid group (e.g., methyl esters) or the dioxin ring (e.g., halogenation). Structure-Activity Relationship (SAR) studies require systematic synthesis and testing. For example, replacing the hydroxyl group with a methoxy group reduces polarity, potentially altering membrane permeability .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict this compound’s bioactivity and electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like COX-2 or PD-1/PD-L1. Binding affinities (ΔG values) are validated via SPR or ITC .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK-293 for cytotoxicity) and replicate under controlled oxygen/pH conditions. Meta-analyses of IC50 values across studies can identify outliers .
Q. How is the dihydrobenzo[b][1,4]dioxin moiety’s role in bioactivity elucidated?
Methodological Answer: Synthesize analogs lacking the dioxin ring (e.g., benzene derivatives) and compare activities in parallel assays. Use FRET-based assays to evaluate target engagement. Molecular dynamics simulations (AMBER, GROMACS) can model conformational stability during binding .
Q. What advanced techniques quantify the compound’s interaction with biomacromolecules?
Methodological Answer: Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka, kd) to immobilized proteins. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For intracellular targets, fluorescence anisotropy tracks binding to labeled receptors .
Q. How are metabolic stability and degradation pathways studied in preclinical models?
Methodological Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. CYP450 inhibition assays identify enzymes involved. In vivo studies in rodents collect plasma/tissue samples at timed intervals (0–24 hrs) for pharmacokinetic profiling (Cmax, t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
